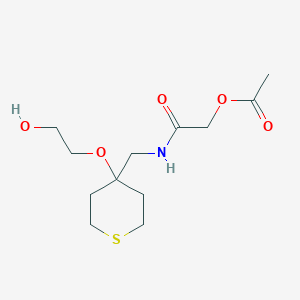

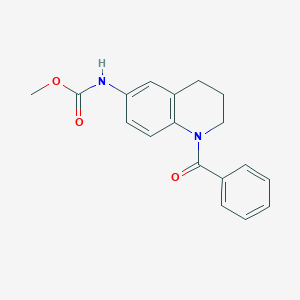

2-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)amino)-2-oxoethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2,3,4-trimethoxybenzamide” has a molecular formula of C18H27NO6S and an average mass of 385.475 Da . Another related compound “N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}cyclopropanesulfonamide” has a molecular formula of C11H21NO4S2 and an average mass of 295.419 Da .

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, the molecular formula of “N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2,3,4-trimethoxybenzamide” is C18H27NO6S .Aplicaciones Científicas De Investigación

Peptide Coupling in Aqueous Media

Research highlights the use of Oxyma derivatives, which share functional similarities with the query compound, in enhancing peptide coupling reactions in water. Notably, these additives enable the synthesis of short to oligopeptides without significant racemization, showcasing their potential in facilitating amide bond formation under environmentally benign conditions. The removal of reagents through simple aqueous workup underscores the compound's utility in green chemistry applications (Wang, Kurosu, & Wang, 2012).

Heterocyclic Synthesis

The compound's framework is instrumental in the regio- and diastereoselective synthesis of thienothiopyrans, a class of heterocycles with potential pharmaceutical applications. This synthesis pathway, facilitated by L-proline catalysis, highlights the compound's role in constructing complex molecular architectures that incorporate multiple stereocenters in a single operation, thereby contributing to the diversity of accessible heterocyclic compounds (Indumathi, Perumal, & Menéndez, 2010).

Organic Synthesis and Drug Intermediates

Another study explores the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, an intermediate that could be derived from a compound structurally related to the query. This work not only demonstrates the compound's potential as a building block in organic synthesis but also emphasizes its educational value in enhancing students' interest in scientific research and experimental skills, thereby bridging academic learning with practical research applications (Min, 2015).

Selective Esterifications in Aqueous Solvents

The utility of Oxyma derivatives, closely related to the compound of interest, extends to selective esterifications of primary alcohols in the presence of water. This application is particularly noteworthy for its implications in synthetic efficiency and environmental sustainability, offering a method for conducting esterifications in mixed aqueous media with high selectivity and ease of product purification (Wang, Aleiwi, Wang, & Kurosu, 2012).

Propiedades

IUPAC Name |

[2-[[4-(2-hydroxyethoxy)thian-4-yl]methylamino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5S/c1-10(15)17-8-11(16)13-9-12(18-5-4-14)2-6-19-7-3-12/h14H,2-9H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHKLPNTUGPQQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC1(CCSCC1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)amino)-2-oxoethyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2772829.png)

![6-(4-Pyrimidin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2772833.png)

![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)

![2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2772839.png)

![4,6-Dimethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2772843.png)

![2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2772844.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2772845.png)